molecular formula C12H13N B8692587 1-Benzylcyclobutane-1-carbonitrile

1-Benzylcyclobutane-1-carbonitrile

Cat. No.: B8692587
M. Wt: 171.24 g/mol
InChI Key: SCVICJUWBCZFDM-UHFFFAOYSA-N
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Description

1-Benzylcyclobutane-1-carbonitrile is an organic compound with the molecular formula C12H13N It consists of a cyclobutane ring substituted with a benzyl group and a nitrile group

Preparation Methods

1-Benzylcyclobutane-1-carbonitrile can be synthesized through several methods. One common synthetic route involves the reaction of benzyl chloride with cyclobutanecarbonitrile in the presence of a base such as sodium hydride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or column chromatography.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often use continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

1-Benzylcyclobutane-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or other reduced products.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens under appropriate conditions.

Common reagents and conditions used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Benzylcyclobutane-1-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.

    Biology: The compound can be used in the study of biological pathways and interactions, particularly in the context of its effects on cellular processes.

    Medicine: Research into potential pharmaceutical applications includes investigating its role as a precursor for drug development or as an active pharmaceutical ingredient.

    Industry: In industrial applications, this compound may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Benzylcyclobutane-1-carbonitrile involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular activity. The exact molecular targets and pathways depend on the specific context of its use, such as in drug development or biochemical research .

Comparison with Similar Compounds

1-Benzylcyclobutane-1-carbonitrile can be compared with other similar compounds, such as cyclobutanecarbonitrile and benzyl cyanide. While cyclobutanecarbonitrile lacks the benzyl group, benzyl cyanide lacks the cyclobutane ring. The presence of both the benzyl group and the cyclobutane ring in this compound gives it unique properties and reactivity compared to these related compounds .

Similar compounds include:

  • Cyclobutanecarbonitrile
  • Benzyl cyanide
  • 1-Benzylpiperazine

Properties

Molecular Formula

C12H13N

Molecular Weight

171.24 g/mol

IUPAC Name

1-benzylcyclobutane-1-carbonitrile

InChI

InChI=1S/C12H13N/c13-10-12(7-4-8-12)9-11-5-2-1-3-6-11/h1-3,5-6H,4,7-9H2

InChI Key

SCVICJUWBCZFDM-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(CC2=CC=CC=C2)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution under a flow of nitrogen and maintained at -30° C., of 82.3 ml (583 mmoles) of N,N-diisopropylamine in 600 ml of dried tetrahydrofuran, there is poured dropwise 364.4 ml (583 mmoles) of a 1.6M solution in hexane of n-butyllithium, then 83.4 ml of 1,3-dimethylimidazolidinone. The mixture is stirred 1/4 hour at -60° C. before cooling to -75° C. to add dropwise a mixture of 43.5 g (530 mmoles) of the compound prepared in example 27a and 500 ml of dried tetrahydrofuran. The mixture is stirred 1 hour at -75° C. and 67.1 g (530 mmoles) of benzyl chloride are added dropwise. The mixture is stirred 1 hour at -75° C. before pouring the reaction mixture over a ice-concentrated HCl mixture. The mixture is extracted with ether, and is washed with water until neutrality, before drying it over Na2SO4. After removing of the solvent under reduced pressure and distillation of the residue there is obtained 68.1 g (yield=75.9%) of a colorless liquid. which crystallizes at about -20° C. b.p.15 =140° C. (b.P.0.1 =118° according to Mousseron M., Jacquier R. and Fraisse R., Compt. Rend. Acad. Sci., Paris (1955), 241, 602-4).
Quantity
82.3 mL
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reactant
Reaction Step One
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600 mL
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solvent
Reaction Step One
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solution
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0 (± 1) mol
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0 (± 1) mol
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0 (± 1) mol
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solvent
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83.4 mL
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reactant
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[Compound]
Name
compound
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43.5 g
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reactant
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500 mL
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solvent
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67.1 g
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reactant
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ice
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Yield
75.9%

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